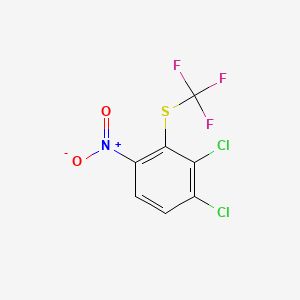
1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of dichloro, trifluoromethylthio, and nitro functional groups attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale chlorination and nitration processes, utilizing advanced equipment to handle the reactive intermediates and by-products safely. The exact details of these methods are often proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene is utilized in various scientific research fields, including:
Wirkmechanismus
The mechanism by which 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its distribution within biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene include:
1,2-Dichloro-4-nitrobenzene: Lacks the trifluoromethylthio group, making it less lipophilic and potentially altering its reactivity and biological activity.
3,4-Dichloronitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties and applications.
1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene: A positional isomer with slightly different reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C7H2Cl2F3NO2S |
|---|---|
Molekulargewicht |
292.06 g/mol |
IUPAC-Name |
1,2-dichloro-4-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |
InChI-Schlüssel |
IBQJVVAVAMYXPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])SC(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)










